2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride
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Overview
Description
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is a complex organic compound with a unique structure that includes an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the carboxamide group and the diethylamino propyl side chain. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction may yield dihydroanthracene derivatives .
Scientific Research Applications
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler compound with a similar core structure but lacking the carboxamide and diethylamino propyl groups.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties and applications.
N-(3-(Diethylamino)propyl)carboxamide: A compound with a similar side chain but lacking the anthracene core.
Uniqueness
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is unique due to its combination of an anthracene core with a carboxamide group and a diethylamino propyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
81086-03-5 |
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Molecular Formula |
C22H25ClN2O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O3.ClH/c1-3-24(4-2)13-7-12-23-22(27)15-10-11-18-19(14-15)21(26)17-9-6-5-8-16(17)20(18)25;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,23,27);1H |
InChI Key |
QNBGNOSNMMTBMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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